12-Hydroxyganoderic acid D
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Overview
Description
Mechanism of Action
Target of Action
It is known that 12-hydroxyganoderic acid d is a triterpenoid extracted from ganoderma lucidum , which has been reported to exhibit various pharmacological activities .
Biochemical Pathways
It is known that ganoderma lucidum, from which this compound is extracted, affects various biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 12-Hydroxyganoderic Acid D are diverse. It has been found to have protective effects against liver injury and intestinal microbial disorder in mice with excessive alcohol intake . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, and it has been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyganoderic acid D typically involves the extraction of the compound from Ganoderma lucidum using organic solvents such as ethanol or methanol. The extraction process is followed by purification steps, including liquid chromatography and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyganoderic acid D undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 12th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
12-Hydroxyganoderic acid D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmeceuticals.
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid C2
- Lucidenic Acid
Comparison: 12-Hydroxyganoderic acid D is unique due to the presence of a hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. Compared to other ganoderic acids, it exhibits stronger antioxidant and anti-inflammatory activities, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(6R)-6-[(5R,7S,10S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOVOXWPIXOR-IGWWZKADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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